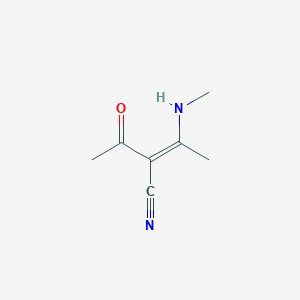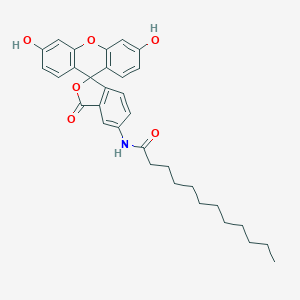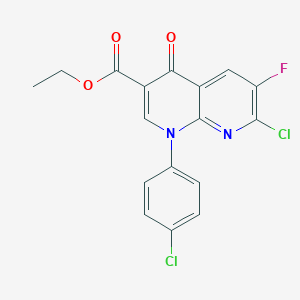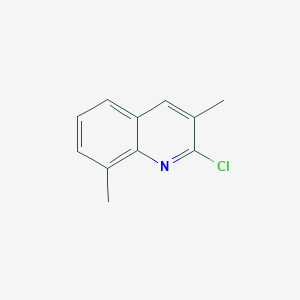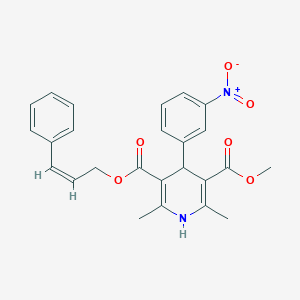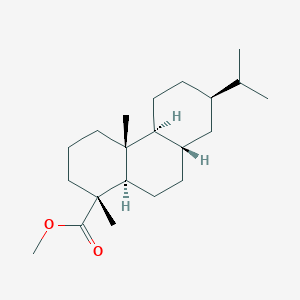
Methyl tetrahydroabietate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of abietic acid, which is a natural product found in coniferous trees. Methyl tetrahydroabietate has been synthesized using different methods and has been evaluated for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl tetrahydroabietate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Efectos Bioquímicos Y Fisiológicos
Methyl tetrahydroabietate has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl tetrahydroabietate in lab experiments is its potential use in cancer research. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It is also relatively easy to synthesize and is stable under normal lab conditions. However, one of the limitations of using methyl tetrahydroabietate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl tetrahydroabietate. One area of research is in the development of new cancer treatments. Methyl tetrahydroabietate has been shown to have anti-tumor properties and could potentially be used in the development of new cancer drugs. Another area of research is in the study of its anti-inflammatory and antioxidant properties. Methyl tetrahydroabietate could potentially be used in the treatment of inflammatory diseases and as an antioxidant. Finally, more research is needed to fully understand the mechanism of action of methyl tetrahydroabietate and its potential uses in scientific research.
Conclusion:
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. It has been synthesized using different methods and has been evaluated for its biochemical and physiological effects. Studies have shown that it has anti-tumor properties, can reduce inflammation, and act as an antioxidant. While there are limitations to its use in lab experiments, there are several future directions for the study of methyl tetrahydroabietate, including the development of new cancer treatments and the study of its anti-inflammatory and antioxidant properties.
Métodos De Síntesis
Methyl tetrahydroabietate can be synthesized using different methods, including the reduction of abietic acid and the hydrogenation of dehydroabietic acid. The reduction of abietic acid involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The hydrogenation of dehydroabietic acid involves the use of a catalyst such as platinum or palladium. Both methods have been used successfully in the synthesis of methyl tetrahydroabietate.
Aplicaciones Científicas De Investigación
Methyl tetrahydroabietate has been studied for its potential use in scientific research. One of the main research applications is in the field of cancer research. Studies have shown that methyl tetrahydroabietate has anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases and as an antioxidant.
Propiedades
Número CAS |
19941-28-7 |
|---|---|
Nombre del producto |
Methyl tetrahydroabietate |
Fórmula molecular |
C21H36O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
methyl (1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H36O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h14-18H,6-13H2,1-5H3/t15-,16+,17+,18-,20-,21-/m1/s1 |
Clave InChI |
FJHHBOWEISXQJX-ORAJIYJMSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
SMILES canónico |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
Otros números CAS |
19941-28-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
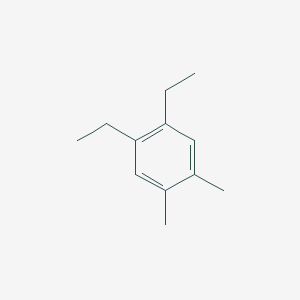
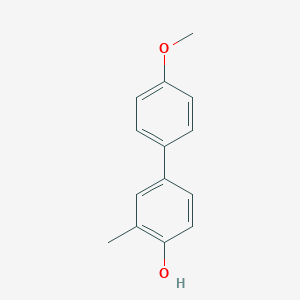
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

